molecular formula C21H11ClN2O2S B2718055 (2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 210287-74-4

(2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2718055
CAS No.: 210287-74-4
M. Wt: 390.84
InChI Key: JGSVYPQYYKAXJW-DHDCSXOGSA-N
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Description

(2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetically derived small molecule that functions as a potent and selective inhibitor of protein kinases, with a primary research focus on its pro-apoptotic and anti-proliferative effects in various cancer cell lines. Its mechanism of action is attributed to the structural motif combining a coumarin-thiazole core, which is known to confer high-affinity binding to the ATP-binding pocket of specific kinase targets, thereby disrupting crucial signal transduction pathways that drive cell survival and proliferation. Research utilizing this compound has demonstrated its efficacy in inducing apoptosis and arresting the cell cycle, particularly in studies investigating breast cancer and other solid tumors. The compound's design, featuring the (Z)-configured acrylonitrile group, enhances its electrophilic properties, potentially leading to irreversible inhibition of certain kinases, a strategy employed to achieve prolonged pharmacodynamic effects in preclinical models. This reagent is a vital tool for chemical biologists and oncologists exploring the molecular underpinnings of tumorigenesis and for the in vitro evaluation of novel targeted therapeutic strategies. Its primary research value lies in its utility as a pharmacological probe to dissect kinase-dependent signaling cascades and to validate new targets for anticancer drug discovery.

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2O2S/c22-16-7-5-13(6-8-16)9-15(11-23)20-24-18(12-27-20)17-10-14-3-1-2-4-19(14)26-21(17)25/h1-10,12H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSVYPQYYKAXJW-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Chromenyl Thiazole Intermediate

      Starting Materials: 2-oxo-2H-chromene-3-carbaldehyde and 2-aminothiazole.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling with 4-Chlorobenzaldehyde

      Starting Materials: The chromenyl thiazole intermediate and 4-chlorobenzaldehyde.

      Reaction Conditions: The coupling reaction is facilitated by a base such as sodium hydride in a solvent like tetrahydrofuran (THF).

  • Formation of the Acrylonitrile Moiety

      Starting Materials: The coupled product from the previous step and malononitrile.

      Reaction Conditions: The final step involves a Knoevenagel condensation reaction in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like bromine for halogenation or concentrated nitric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Molecular Weight Key Features References
Target Compound R1 = 2-oxo-2H-chromen-3-yl, R2 = 4-Cl-Ph ~393.84* Strong π-conjugation, fluorescence potential, planar Z-configuration
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile R1 = 4-F-Ph, R2 = 3-OH-4-MeO-Ph 367.81 Polar substituents enhance solubility; hydroxy-methoxy groups enable H-bonding
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile R1 = 4-NO2-Ph, R2 = 3-Cl-2-Me-Ph-NH 380.80 Nitro group increases electron deficiency; amino group introduces H-bonding
(2Z)-3-(4-Chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile R1 = 4-(2-methylpropyl)-Ph, R2 = 4-Cl-Ph 378.92 Bulky alkyl substituent reduces crystallinity; enhances lipophilicity
(Z)-3-(2,4-dimethoxyanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile R1 = 6-NO2-2-oxo-chromen-3-yl, R2 = 2,4-MeO-Ph-NH 491.56 Extended chromenone conjugation; nitro group amplifies electron withdrawal

Notes:

  • *Calculated molecular weight based on formula C₂₁H₁₂ClN₃O₂S.

Key Observations:

Nitro groups (e.g., in ) significantly lower LUMO energy, increasing reactivity toward nucleophiles.

Steric and Solubility Considerations: Bulky substituents (e.g., 2-methylpropyl in ) disrupt molecular packing, reducing melting points and improving solubility in non-polar solvents. Polar groups like hydroxyl or methoxy () improve aqueous solubility via hydrogen bonding.

Optical Properties: Chromenone-containing derivatives (target compound, ) exhibit UV-Vis absorption maxima >350 nm due to extended conjugation, whereas phenyl-substituted analogs () show lower λmax values (~300–320 nm) .

Intermolecular Interactions: The target compound’s planar structure facilitates π-π stacking, critical for solid-state luminescence. In contrast, amino-substituted analogs () form hydrogen-bonded networks, altering crystal morphology .

Biological Activity

The compound (2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular structure of this compound includes:

  • A 4-chlorophenyl group, which enhances its reactivity and interaction with biological targets.
  • A chromene moiety fused with a thiazole ring , contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer activity
  • Antimicrobial properties
  • Inhibition of acetylcholinesterase (AChE)

Anticancer Activity

Studies have shown that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds with a thiazole moiety have been reported to interact effectively with cancer cell lines, demonstrating cytotoxic effects. The presence of electron-withdrawing groups like chlorine is often correlated with enhanced activity against various cancer types.

CompoundActivityIC50 Value
Compound AAnticancer< 10 µM
Compound BAnticancer15 µM
(2Z)-3-(4-chlorophenyl)-...AnticancerTBD

Acetylcholinesterase Inhibition

Compounds containing coumarin and thiazole have shown promising AChE inhibitory activity. For example, one study reported an IC50 value of 2.7 µM for a structurally similar compound, suggesting that the target compound could also possess significant AChE inhibition potential.

The mechanism by which (2Z)-3-(4-chlorophenyl)-... exerts its biological effects may involve:

  • Binding to target proteins : Molecular docking studies suggest that the compound interacts with key enzymes or receptors involved in disease processes.
  • Induction of apoptosis : Some thiazole derivatives have been shown to trigger programmed cell death in cancer cells.
  • Inhibition of key metabolic pathways : By inhibiting enzymes like AChE, the compound may help restore neurotransmitter levels in neurodegenerative conditions.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity. The results indicated that modifications in substituents significantly influenced their potency against various cancer cell lines.
  • AChE Inhibition Study : Research focused on coumarin-thiazole hybrids showed promising results as potential treatments for Alzheimer's disease due to their ability to inhibit AChE effectively.

Q & A

Basic Research Questions

Q. What are the key structural features of (2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how are they characterized?

  • Methodological Answer : The compound contains a chlorophenyl group, a thiazole ring fused with a chromen-2-one moiety, and a Z-configured nitrile group. Structural characterization typically involves X-ray crystallography to confirm stereochemistry and bond configurations. For example, similar compounds with thiazole and chromenone groups exhibit monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters such as a = 17.237 Å, b = 10.466 Å, and c = 26.554 Å . NMR (¹H/¹³C) and IR spectroscopy are used to validate functional groups, particularly the nitrile (C≡N stretch at ~2200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹).
Key Structural Data (from analogous compounds)
Crystal System: Monoclinic (P2₁/c)
Bond Lengths: C=O (1.21–1.23 Å), C≡N (1.15 Å)
Dihedral Angles: Thiazole-chromenone plane ~15–25°

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions:

Thiazole Formation : Condensation of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl/EtOH) to form the thiazole core .

Knoevenagel Reaction : Reaction of 4-chlorophenylacetonitrile with the thiazole-aldehyde intermediate in the presence of a base (e.g., piperidine) to form the Z-configured nitrile .

  • Optimization : Solvent choice (e.g., ethanol vs. DMF) and temperature (60–80°C) significantly impact stereoselectivity and yield (reported 60–75% for analogous compounds) .

Q. How can reaction conditions be optimized to enhance stereochemical purity?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-configuration due to reduced steric hindrance during cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in thiazole formation .
  • Temperature Control : Lower temperatures (≤60°C) minimize isomerization during Knoevenagel reactions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites . For example, the chromenone carbonyl group often acts as an electron-deficient center, influencing binding in biological assays.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding motifs .

Q. How does the compound’s structure influence its biological activity, particularly in enzyme inhibition?

  • Methodological Answer :

  • Thiazole-Chromenone Synergy : The thiazole ring’s sulfur atom and chromenone’s conjugated system enhance π-π stacking with enzyme active sites (e.g., COX-2 or topoisomerase II) .
  • Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted via ChemDraw).
  • Validation : Enzymatic assays (e.g., IC₅₀ determination via fluorescence quenching) and docking studies (AutoDock Vina) are recommended .

Q. What strategies resolve contradictions in reported spectroscopic data for similar compounds?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). Discrepancies in aromatic proton shifts (~0.3–0.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Crystallographic Refinement : Re-analyze XRD data with software like Olex2 to correct for thermal motion artifacts .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., isomerization) during Knoevenagel steps .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Data-Driven Insights

  • Stereochemical Stability : Z-configuration is thermodynamically favored (ΔG ≈ -5.2 kcal/mol via DFT) but sensitive to prolonged heating .
  • Bioactivity Correlation : Thiazole-containing analogs show IC₅₀ values of 1.2–8.7 µM against cancer cell lines (e.g., MCF-7), linked to ROS generation .

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